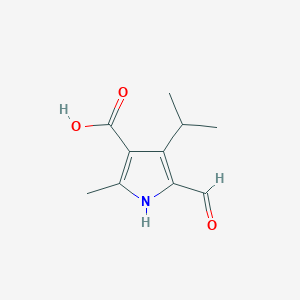
5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, an isopropyl group at the 4-position, and a methyl group at the 2-position, along with a carboxylic acid group at the 3-position. It is a significant intermediate in the synthesis of various substituted pyrrole products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aniline and malonic anhydride under controlled temperature conditions to form an acyl compound.
Oxidation-Reduction Reaction: The acyl compound is then subjected to oxidation-reduction reactions under specific conditions to yield 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: 5-carboxy-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are used in various chemical reactions and processes.
Biology:
Biological Activity: Some derivatives of this compound exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid
- 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (isopropyl, methyl) at various positions on the pyrrole ring distinguishes these compounds.
- Chemical Properties: These structural differences lead to variations in chemical reactivity and biological activity.
- Uniqueness: 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88307-43-1 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-formyl-2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5(2)8-7(4-12)11-6(3)9(8)10(13)14/h4-5,11H,1-3H3,(H,13,14) |
InChI-Schlüssel |
LMQRJIZGETZKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1)C=O)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)


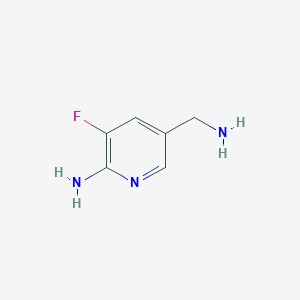


![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
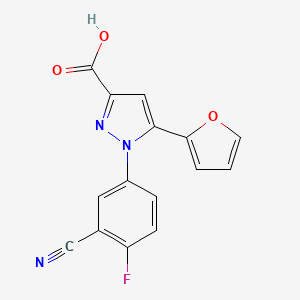
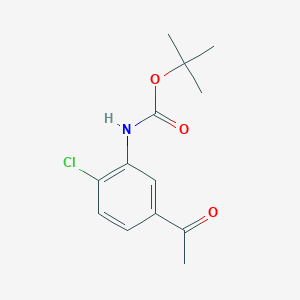
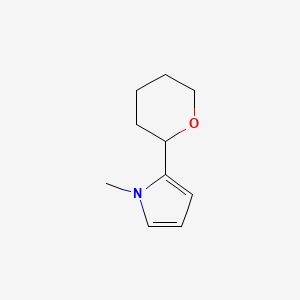

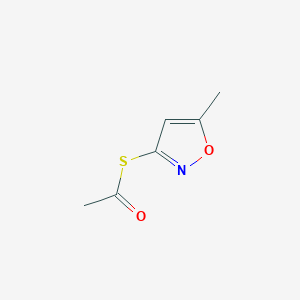
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
